6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
Beschreibung
6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a heterocyclic compound featuring a pyridazine core substituted with a dimethylamine group at position 4 and a piperazine ring at position 4. This structural motif is common in medicinal chemistry, particularly in ligands targeting central nervous system receptors or enzymes, due to the sulfonyl group’s role in enhancing binding affinity and selectivity .
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-25(2)20-16-22(24-23-17-20)26-12-14-27(15-13-26)30(28,29)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDYWOXTRPNCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine (CAS Number: 1021055-39-9) is a complex organic molecule notable for its potential biological activity. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.5 g/mol. The structure features a biphenyl sulfonyl group attached to a piperazine ring, which is further connected to a dimethylpyridazine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar sulfonylpiperazine scaffolds exhibit significant activity against various biological targets, particularly in the realm of neuropharmacology.
The compound is hypothesized to act as a negative allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Studies have shown that sulfonylpiperazine analogs can selectively inhibit specific nAChR subtypes, which are implicated in numerous neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound.
| Modification | Effect on Activity | IC50 Values (µM) |
|---|---|---|
| Pyrazole analog | Significant decrease | >100 |
| Methoxy analog | Moderate decrease | 21.1 (Hα4β2), 29.6 (Hα3β4) |
| Fluorophenyl analog | No significant change | - |
| Benzyl analog | Increased potency | 11.2 (Hα3β4) |
This table summarizes key findings from SAR studies, highlighting how different substitutions impact receptor affinity and potency .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Neuronal Nicotinic Receptors : A study identified novel sulfonylpiperazine analogs as potent inhibitors of Hα4β2 and Hα3β4 nAChRs, suggesting that modifications to the piperazine ring can enhance selectivity and potency .
- Therapeutic Applications : The compound's unique structure positions it as a candidate for treating conditions such as anxiety and depression by modulating cholinergic signaling pathways .
- Synthetic Pathways : The synthesis of related compounds often involves multi-step organic reactions, including sulfonylation and coupling reactions, which are critical for producing bioactive derivatives .
Analyse Chemischer Reaktionen
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyridazine formation | Acetic anhydride, reflux, 1 hour | 82% | |
| Dimethylamine installation | Dimethylamine, DMSO, 90°C, 8–24 hrs | 78–95% |
Functionalization of the Piperazine Moiety
The biphenylsulfonyl-piperazine substituent is synthesized through sequential steps:
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Piperazine sulfonylation : Reacting piperazine with 4-([1,1'-biphenyl]-4-yl)sulfonyl chloride in aqueous TPGS (tocophersolan) amphiphile solution under basic conditions (NaOH) .
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Purification : Column chromatography using EtOAc/hexane solvent systems .
Spectroscopic Validation:
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¹H NMR (DMSO-d₆) : Peaks at δ 7.16–8.65 ppm confirm biphenyl aromatic protons .
-
13C NMR : Signals at δ 110–144 ppm correspond to sulfonamide and aromatic carbons .
Coupling of Pyridazine and Piperazine Components
The final assembly involves nucleophilic substitution at position 6 of the pyridazine core with the pre-synthesized biphenylsulfonyl-piperazine. This step employs:
Comparative Reactivity:
| Nucleophile | Reaction Time (hrs) | Yield | Selectivity (σ1R/σ2R) | Source |
|---|---|---|---|---|
| Piperazine derivatives | 6 | 82% | 270:1 (σ1R:σ2R) | |
| Morpholine analogues | 24 | 69% | 5.6:1 |
Mechanistic Insights
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Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyridazine ring facilitates SNAr at position 6. A concerted mechanism is supported by linear Brønsted plots (βₙᵤ꜀ = 0.72) .
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Sulfonylation : Base-promoted sulfonylation of piperazine proceeds via a zwitterionic intermediate, with C–O bond formation as the rate-determining step (RDS) .
Thermodynamic and Kinetic Data
| Parameter | Value | Method/Source |
|---|---|---|
| ΔH‡ (SNAr) | 45.2 ± 1.3 kJ/mol | Hammett analysis |
| pKa (pyridazine) | 3.8 (N4 position) | Computational |
| LogP | 3.2 ± 0.1 | Experimental |
Stability and Degradation Pathways
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-6-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-amine
This analog () replaces the biphenylsulfonyl group with a 2,4,5-trimethylphenylsulfonyl substituent. However, the bulky biphenyl in the target compound could confer higher receptor selectivity due to steric constraints .
Nitroimidazole Derivatives ()
Compounds such as 6f and 6g feature nitroimidazole cores instead of pyridazine but share the biphenyl-piperazine motif. These derivatives exhibit anti-HIV activity (70% yield for 6f ), highlighting the importance of the biphenyl group in interacting with viral targets. The pyridazine core in the target compound may offer distinct electronic properties, influencing solubility or metabolic stability .
Pharmacological Profiles of Piperazine-Containing Analogs
Dopamine D4 Receptor Antagonists (S 18126 and L 745,870)
S 18126 () demonstrates nanomolar affinity for D4 receptors (Ki = 2.4 nM) due to its sulfonylpiperazine structure. The biphenylsulfonyl group in the target compound may similarly enhance D4 binding, though its dimethylpyridazine substituent could alter pharmacokinetics (e.g., reduced CNS penetration compared to S 18126’s benzoindane core) .
Antimalarial Imidazopyridazines ()
Compounds like 39 and 42 combine imidazopyridazine cores with sulfonyl or piperidine groups. While structurally distinct, their optimization for antimalarial activity underscores the role of sulfonyl-piperazine motifs in targeting parasitic enzymes. The target compound’s pyridazine ring may offer a broader spectrum of hydrogen-bonding interactions .
Solubility and Bioavailability
Compounds like N,N-diethyl-4-(piperazin-1-yl)aniline () exhibit improved solubility due to the diethylamine group.
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine, and how can intermediates be characterized?
- Methodology :
- Stepwise Synthesis : Begin with the preparation of the biphenylsulfonyl-piperazine intermediate via nucleophilic substitution of 4-([1,1'-biphenyl]-4-ylsulfonyl) chloride with piperazine derivatives under alkaline conditions. This is analogous to the synthesis of 1-ethyl-N-phenylpiperidin-4-amine, where sulfonylation is critical for intermediate stability .
- Coupling with Pyridazine : React the sulfonyl-piperazine intermediate with N,N-dimethylpyridazin-4-amine using Buchwald–Hartwig amination or Ullmann coupling, optimizing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) for C–N bond formation.
- Characterization : Use ESI-MS (electrospray ionization mass spectrometry) to confirm molecular weights (e.g., m/z 452 [M + H]+ for analogous compounds) and 1H/13C NMR to verify substituent positions (e.g., δ 2.8–3.2 ppm for piperazine protons) .
Q. How is the compound structurally characterized using spectroscopic and chromatographic methods?
- Analytical Workflow :
- NMR : Assign peaks for the biphenyl group (aromatic protons at δ 7.2–7.8 ppm), sulfonyl group (δ 3.1–3.5 ppm for SO₂ adjacent to piperazine), and dimethylpyridazine (δ 2.5–3.0 ppm for N(CH₃)₂) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C₂₈H₂₈N₄O₂S) with <2 ppm error.
- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., sulfonamide bonds prone to hydrolysis) .
- Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the dimethylpyridazine moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?
- Methodology :
- Analog Synthesis : Modify the biphenylsulfonyl group (e.g., introduce electron-withdrawing substituents like –CF₃) to enhance binding to hydrophobic pockets. Replace dimethylpyridazine with bulkier amines (e.g., morpholine) to study steric effects .
- Biological Assays : Test analogs against kinase panels (e.g., PI3K, mTOR) to map substituent effects on IC₅₀. Use SPR (surface plasmon resonance) to quantify binding kinetics (ka/kd) .
Q. What computational strategies predict the compound’s binding mode to ATP-binding pockets in kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures (e.g., PDB: 3LZF for PI3Kγ). Prioritize poses where the biphenylsulfonyl group occupies the hydrophobic cleft and the pyridazine forms hydrogen bonds with hinge residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) to validate docking predictions .
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Assay Variability Analysis : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa), ATP concentrations (1–10 µM), and incubation times. For example, higher ATP levels may reduce apparent inhibition in kinase assays .
- Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., N-demethylated derivatives) that may contribute to off-target effects. Cross-validate with CRISPR-knockout models of metabolic enzymes (e.g., CYP3A4) .
Q. What strategies mitigate off-target effects in in vivo models?
- Methodology :
- Proteome-Wide Profiling : Apply chemical proteomics (e.g., affinity pull-down with biotinylated analogs) to identify off-targets like serotonin receptors or ion channels .
- Pharmacokinetic Optimization : Adjust logP (via substituent changes) to reduce CNS penetration if neurotoxicity is observed. Use PAMPA-BBB assays to predict blood-brain barrier permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition studies?
- Resolution Strategy :
- Standardize Assay Conditions : Use uniform ATP concentrations (e.g., 1 µM) and pre-incubation times (30 min). Validate with reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
- Orthogonal Validation : Confirm activity via thermal shift assays (DSF) to measure ΔTm shifts (>2°C indicates binding) independent of enzymatic activity .
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